2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Overview
Description
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is a chemical compound with the molecular formula C7H18N2O. It is a colorless liquid that is soluble in water and has a molecular weight of 146.23 g/mol . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to 2-dimethylaminoethanol (deanol, dmae), which is a precursor of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in many functions of the body including muscle movement, breathing, heart rate, learning, and memory.
Mode of Action
Given its structural similarity to 2-dimethylaminoethanol (dmae), it may interact with its targets in a similar manner . DMAE is known to increase the production of acetylcholine, a neurotransmitter involved in a variety of functions including muscle movement and memory processes .
Biochemical Pathways
If we consider its structural similarity to dmae, it might be involved in the cholinergic pathway, which is responsible for the synthesis, storage, release, and degradation of acetylcholine .
Pharmacokinetics
Considering its structural similarity to dmae, it might have similar pharmacokinetic properties .
Result of Action
Based on its structural similarity to dmae, it might enhance the production of acetylcholine, thereby potentially improving cognitive function, enhancing memory, and increasing muscle activity .
Biochemical Analysis
Biochemical Properties
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used in the preparation of new iron clusters, such as [Fe₇O₄(O₂CPh)₁₁(dmem)₂] and [Fe₆O₂(OH)₄(O₂CBut)₈(dmem)₂] . These interactions suggest that this compound can act as a ligand, binding to metal centers and stabilizing complex structures.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause eye and skin irritation, indicating its potential to interact with cellular membranes and proteins . Additionally, its impact on respiratory systems suggests that it can affect cellular respiration and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, altering their conformation and activity. It may also inhibit or activate specific enzymes, thereby modulating metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it has a boiling point of 207°C and a density of 0.904 g/mL at 25°C, indicating its stability under standard laboratory conditions . Prolonged exposure may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on cellular function. At high doses, it can cause adverse effects such as respiratory irritation and skin damage . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. For instance, it may bind to membrane proteins, allowing its transport across cellular membranes and into target tissues .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol can be synthesized through the reaction of dimethylamine with ethylene oxide, followed by methylation of the resulting intermediate . The reaction typically involves the use of a solvent such as ethanol and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is used in a variety of scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of surfactants, emulsifiers, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the additional methyl group.
N-Methyldiethanolamine: Contains two hydroxyl groups instead of one.
Bis(2-(dimethylamino)ethyl) ether: Contains an ether linkage instead of a hydroxyl group.
Uniqueness
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is unique due to its combination of a tertiary amine and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and form various complexes. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl-methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYBWANTZYUTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044875 | |
Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2212-32-0 | |
Record name | 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2212-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[2-(dimethylamino)ethyl]methylamino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((2-(DIMETHYLAMINO)ETHYL)(METHYL)AMINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6E4BJ0CD0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the transesterification reaction of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol with glycidyl methacrylate?
A1: Research has shown that this compound can undergo unexpected transesterification with glycidyl methacrylate (GMA) in the absence of sodium hydride. [] This reaction yields a product lacking the glycidyl-derived spacer group typically expected from a standard reaction. [] The mechanism of this transesterification is still under investigation, but it presents an interesting case for understanding the reactivity of this tertiary amine. []
Q2: How does the structure of this compound influence its ability to form metal complexes?
A2: The presence of three nitrogen atoms in this compound makes it a tridentate ligand, capable of coordinating to metal ions. [] Studies have shown its effectiveness in forming stable complexes with palladium(II), demonstrating its potential in coordination chemistry and related applications. [] The flexible linkage between the diamino ligand functionality and other moieties allows for conformational adaptability, potentially influencing the stability and properties of the resulting complexes. []
Q3: What is the significance of studying the thermodynamic properties of this compound?
A3: Understanding the thermodynamic properties, such as pKa values, enthalpy, and entropy of this compound, provides valuable insights into its behavior in various chemical processes. [] For instance, its pKa value, a measure of its basicity, influences its interactions with other molecules and its performance in different pH conditions. [] These properties are crucial for evaluating its suitability as a potential absorbent for CO2 capture, as well as understanding its behavior in biological systems. []
Q4: How has this compound been utilized in the synthesis of polynuclear iron clusters, and what makes it a suitable ligand for this application?
A4: this compound, often abbreviated as dmemH, has proven to be a versatile ligand in the synthesis of polynuclear iron clusters, leading to the formation of complexes with diverse core topologies. [] Its flexibility and ability to adopt various binding modes contribute to the formation of these unique structures. [] For example, it has facilitated the synthesis of clusters containing [Fe4(μ3-O)2]8+ butterfly units and [Fe3O3] rings, showcasing its ability to support intricate metal-oxygen frameworks. []
Q5: What role does this compound play in the design and study of magnetic materials?
A5: this compound has been employed as a supporting ligand in the synthesis of {MnIIIGdIII} clusters, which are being investigated for their magnetic properties and potential applications in magnetic refrigeration. [] The ligand's structure influences the arrangement of MnIII and GdIII ions within the cluster, impacting the magnetic exchange interactions between them. [] This, in turn, affects the overall magnetic behavior of the cluster, highlighting the importance of ligand design in tuning the magnetic properties of such materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.